molecular formula C5H6N4O5 B1199736 5-Hydroxy-2-oxo-4-ureido-2,5-dihydro-1H-imidazole-5-carboxylate

5-Hydroxy-2-oxo-4-ureido-2,5-dihydro-1H-imidazole-5-carboxylate

Cat. No.: B1199736
M. Wt: 202.13 g/mol
InChI Key: WHKYNCPIXMNTRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-hydroxy-2-oxo-4-ureido-2,5-dihydro-1H-imidazole-5-carboxylic acid is a ureidocarboxylic acid. It has a role as a mouse metabolite. It is a conjugate acid of a 5-hydroxy-2-oxo-4-ureido-2,5-dihydro-1H-imidazole-5-carboxylate.
2-oxo-4-Hydroxy-4-carboxy-5-ureidoimidazole belongs to the class of organic compounds known as alpha amino acids and derivatives. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof. 2-oxo-4-Hydroxy-4-carboxy-5-ureidoimidazole is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Outside of the human body, 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazole can be found in soy bean. This makes 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazole a potential biomarker for the consumption of this food product.

Scientific Research Applications

Angiotensin II Receptor Antagonism

Imidazole-5-carboxylic acids, closely related to 5-Hydroxy-2-oxo-4-ureido-2,5-dihydro-1H-imidazole-5-carboxylate, have been studied for their antagonistic activities against the angiotensin II receptor. Such compounds show promise in inhibiting angiotensin II-induced pressor responses, which are key in regulating blood pressure (Yanagisawa et al., 1996).

Chemical Conversion Studies

Studies involving chemical conversion processes have used compounds like this compound. For example, treatment of related compounds has led to the creation of 3-deazaguanosine, showing the versatility of these compounds in chemical synthesis (Tanaka & Ueda, 1979).

Synthesis and Transformation Studies

There is research on synthesizing new optically active 1H-imidazole derivatives and exploring their potential transformations. Such studies shed light on the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals (Jasiński et al., 2008).

Antimicrobial Activities

Certain derivatives of imidazole carboxylates have been studied for their antimicrobial activities. This indicates the potential of these compounds in developing new antibacterial and antifungal agents (Sharma et al., 2004).

Novel Enzyme Identification

The identification of novel enzymes, such as 5-hydroxyisourate hydrolase, which acts on related compounds, highlights the biological importance and potential medical applications of these molecules (Sarma et al., 1999).

Structural and Functional Characterization of Enzymes

Research on enzymes like Klebsiella pneumoniae allantoin racemase, which interacts with similar compounds, underscores the significance of these molecules in understanding enzymatic pathways and their roles in biological systems (French et al., 2011).

Properties

Molecular Formula

C5H6N4O5

Molecular Weight

202.13 g/mol

IUPAC Name

4-(carbamoylamino)-5-hydroxy-2-oxo-1H-imidazole-5-carboxylic acid

InChI

InChI=1S/C5H6N4O5/c6-3(12)7-1-5(14,2(10)11)9-4(13)8-1/h14H,(H,10,11)(H4,6,7,8,9,12,13)

InChI Key

WHKYNCPIXMNTRQ-UHFFFAOYSA-N

SMILES

C1(=NC(=O)NC1(C(=O)O)O)NC(=O)N

Canonical SMILES

C1(=NC(=O)NC1(C(=O)O)O)NC(=O)N

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-2-oxo-4-ureido-2,5-dihydro-1H-imidazole-5-carboxylate
Reactant of Route 2
5-Hydroxy-2-oxo-4-ureido-2,5-dihydro-1H-imidazole-5-carboxylate
Reactant of Route 3
5-Hydroxy-2-oxo-4-ureido-2,5-dihydro-1H-imidazole-5-carboxylate
Reactant of Route 4
5-Hydroxy-2-oxo-4-ureido-2,5-dihydro-1H-imidazole-5-carboxylate
Reactant of Route 5
5-Hydroxy-2-oxo-4-ureido-2,5-dihydro-1H-imidazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
5-Hydroxy-2-oxo-4-ureido-2,5-dihydro-1H-imidazole-5-carboxylate

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